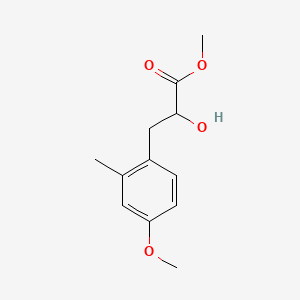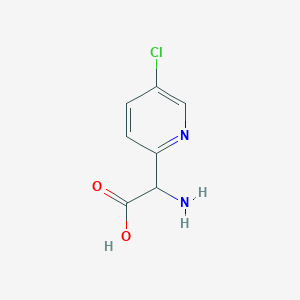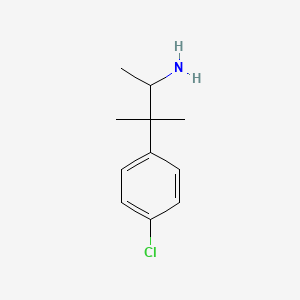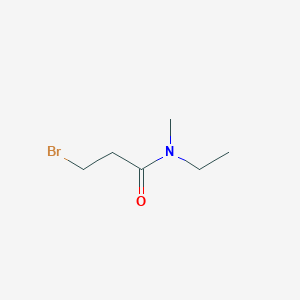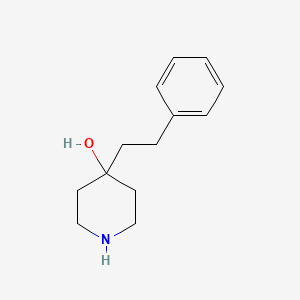
4-Phenethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . Another method includes the reaction of Grignard reagents with pyrazole to form 4-phenylpiperidin-4-ol substituted pyrazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
4-Phenethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has indicated its potential use in developing treatments for diseases such as HIV.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Phenethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential therapeutic relevance . The compound’s effects are mediated through these interactions, which can influence various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative used in the synthesis of pharmaceuticals like fentanyl.
4-Phenylpiperidin-4-ol: Another derivative with similar structural features and applications.
Uniqueness
4-Phenethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
InChI-Schlüssel |
XQJNVXPQSPYTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


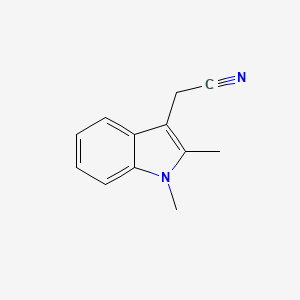


![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)


![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
